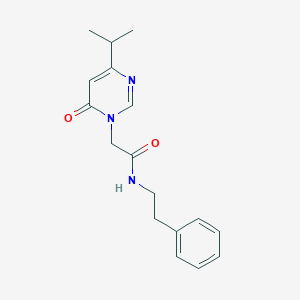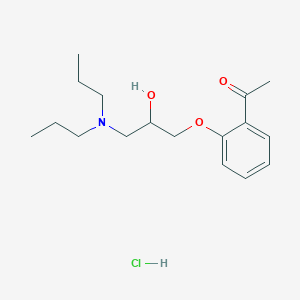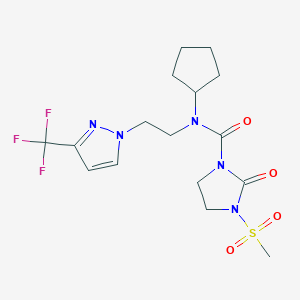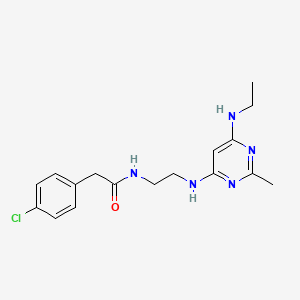![molecular formula C24H22N4O5 B2709519 N-(4-ethoxyphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1112419-30-3](/img/structure/B2709519.png)
N-(4-ethoxyphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. Factors such as reaction rates, yield, and the conditions required for the reaction are considered .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties (UV, IR, NMR) may also be analyzed .Wissenschaftliche Forschungsanwendungen
Computational and Pharmacological Evaluation
Research has focused on the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives, including compounds similar to the one . These studies have included docking against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX), followed by investigations for toxicity, tumour inhibition, free radical scavenging, analgesic, and anti-inflammatory potential. Some compounds have shown moderate inhibitory effects in all assays, with good affinity for COX-2 and 5-LOX, correlating to high analgesic and anti-inflammatory effects (Faheem, 2018).
Synthesis and Antimicrobial Study
N-substituted derivatives of oxadiazole compounds have been synthesized and evaluated for their antimicrobial activities against Gram-negative and Gram-positive bacteria, showing moderate to significant activity. The synthesis process and the structural elucidation of these compounds through spectral analysis were critical steps in understanding their potential as antimicrobial agents (Khalid et al., 2016).
Anticancer Properties
The synthesis and screening of novel 2-chloro N-aryl substituted acetamide derivatives of oxadiazole compounds for their cytotoxicity on various human cancer cell lines have been undertaken. Among these compounds, specific derivatives were highly cytotoxic, showing potential as anticancer agents. The characterization of these compounds was done through various spectroscopic techniques, highlighting their structure-activity relationships (Vinayak et al., 2014).
Antimicrobial and Antiproliferative Activity
Hydrazide and oxadiazole derivatives have been designed and synthesized, showing antimicrobial activity against various bacterial and fungal strains. Some compounds exhibited significant inhibitory activity against human tumor cell lines, indicating their potential as chemotherapeutic agents. The study also emphasized the role of structural features, such as the oxadiazole ring and benzothiazole moiety, in their antimicrobial and antiproliferative activities (Kaya et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5/c1-3-32-20-11-7-18(8-12-20)25-21(29)15-28-14-17(6-13-22(28)30)24-26-23(27-33-24)16-4-9-19(31-2)10-5-16/h4-14H,3,15H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHBERUIZRMDBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-[4-(4-Acetylphenyl)piperazine-1-carbonyl]-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2709441.png)
![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2709442.png)


![1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carbaldehyde](/img/structure/B2709446.png)

![Methyl 2-[2-[2-(4-butylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2709451.png)


![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one](/img/structure/B2709457.png)
![Isopropyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate](/img/structure/B2709458.png)